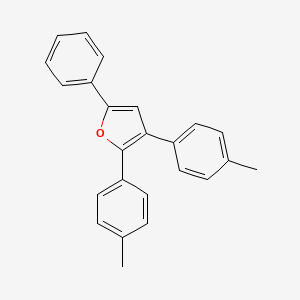

2,3-Bis(4-methylphenyl)-5-phenylfuran

Description

The Furan (B31954) Heterocycle: Fundamental Importance and Advanced Research Context

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent motif in a wide array of biologically active compounds and organic materials. nih.govijabbr.comorientjchem.orgresearchgate.net Its unique electronic properties, arising from the delocalization of electrons within the aromatic ring, contribute to its versatile reactivity and ability to interact with biological targets. orientjchem.org The furan scaffold is a key building block in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govijabbr.comorientjchem.orgresearchgate.net In the realm of materials science, furan-based polymers and oligomers are explored for their potential in electronic and optoelectronic devices.

Structural Significance of Polysubstituted Diaryl Furans

The introduction of multiple aryl substituents onto the furan core, as seen in 2,3-Bis(4-methylphenyl)-5-phenylfuran, gives rise to compounds with tailored properties. Polysubstituted furans are of significant interest due to their prevalence in natural products and their utility as versatile intermediates in organic synthesis. researchgate.netrsc.orgnih.gov The arrangement of the aryl groups around the central furan ring influences the molecule's conformation, electronic structure, and intermolecular interactions. Specifically, 2,5-diaryl furans have been investigated for their applications as blue emissive materials and as components in polymeric oligo-donors. nih.gov The synthesis of such polysubstituted furans can be achieved through various methods, including tandem reactions involving sulfur ylides and acetylenic esters, which allow for the creation of structurally diverse furan derivatives. rsc.orgnih.gov

Research Trajectory and Future Perspectives for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising avenues for future investigation. The presence of the tolyl and phenyl groups can be expected to impart specific photophysical and biological properties. The tolyl groups, with their electron-donating methyl substituents, may influence the electronic nature of the furan ring, potentially enhancing its fluorescence or altering its reactivity.

Future research could focus on the following areas:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to this compound and its derivatives would be a crucial first step. Detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide valuable insights into its molecular structure.

Photophysical Properties: Given the fluorescent nature of many polysubstituted furans, a thorough investigation of the absorption and emission properties of this compound is warranted. This could lead to its application in organic light-emitting diodes (OLEDs), fluorescent probes, or as a scaffold for new dyes and pigments.

Biological Activity Screening: The furan nucleus is a well-established pharmacophore. nih.govijabbr.comorientjchem.orgresearchgate.net Therefore, screening this compound for a range of biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, could uncover potential therapeutic applications. The lipophilic nature of the aryl substituents may enhance its ability to cross cell membranes.

Materials Science Applications: The rigid, aromatic structure of this compound suggests its potential use as a building block for novel polymers and materials with interesting thermal, mechanical, or electronic properties.

Structure

3D Structure

Properties

CAS No. |

88406-98-8 |

|---|---|

Molecular Formula |

C24H20O |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2,3-bis(4-methylphenyl)-5-phenylfuran |

InChI |

InChI=1S/C24H20O/c1-17-8-12-19(13-9-17)22-16-23(20-6-4-3-5-7-20)25-24(22)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |

InChI Key |

IHEHOJUNUGENPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,3 Bis 4 Methylphenyl 5 Phenylfuran and Analogues

Catalytic Approaches to Substituted Furan (B31954) Ring Formation

Catalytic methods offer an efficient route to furan rings by lowering the activation energy of cyclization and influencing the regioselectivity of bond formation. Both transition-metal-catalyzed and metal-free approaches have proven effective in the synthesis of 2,3,5-trisubstituted furans.

Zinc-Catalyzed Cycloisomerization for 2,3,5-Trisubstituted Furans

Zinc chloride (ZnCl₂) has emerged as a cost-effective and operationally simple catalyst for the synthesis of 2,5-di- and 2,3,5-trisubstituted furans. This method relies on the 5-endo-dig cycloisomerization of 1,4-di- and 1,2,4-trisubstituted but-3-yn-1-ones. The reaction proceeds efficiently under mild conditions, typically using 10 mol% of zinc chloride etherate in dichloromethane (B109758) at room temperature, affording high yields of the desired furan products, often between 85% and 97%. fao.orgresearchgate.netlookchem.com This approach demonstrates broad substrate scope, tolerating various aryl, alkyl, and cycloalkyl functionalities on the starting alkynyl ketones. researchgate.net The straightforward workup, often requiring only filtration through a short silica (B1680970) gel column, simplifies product isolation. researchgate.net

Table 1: Zinc-Catalyzed Synthesis of Substituted Furans

| Starting Material (Alk-3-yn-1-one) | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| 1,4-Diaryl-but-3-yn-1-ones | 10 mol% ZnCl₂ | Dichloromethane | Room Temp | 2,5-Diaryl furans | 85-97 | researchgate.net |

| 1,2,4-Triaryl-but-3-yn-1-ones | 10 mol% ZnCl₂ | Dichloromethane | Room Temp | 2,3,5-Triaryl furans | 85-97 | researchgate.net |

| 1-Phenyl-4-(4-methylphenyl)butynone | ZnCl₂ | Dichloromethane | Room Temp | 2-(4-Methylphenyl)-5-phenylfuran | High | fao.org |

The zinc-catalyzed formation of furans is understood to proceed through a 5-endo-dig cycloisomerization mechanism. researchgate.net Mechanistic studies suggest that the reaction involves an intramolecular hydrogen transfer rather than simple proton catalysis. researchgate.net Kinetic investigations provide further insight into the reaction pathway. For the reaction of 1-phenyl-4-(4-methylphenyl)butynone to form 2-(4-methylphenyl)-5-phenylfuran, the process displays first-order kinetics, with the rate being dependent on the concentration of the zinc chloride catalyst. fao.orglookchem.com A plot of ln k(obs) versus ln[ZnCl₂] confirmed a first-order cycloisomerization with respect to the ZnCl₂ concentration, as monitored by both NMR and UV-vis spectroscopy. fao.orglookchem.com In related zinc-catalyzed cyclizations of alkynyl alcohols, kinetic studies have similarly shown a first-order dependence on the catalyst concentration but a zero-order dependence on the substrate concentration, which is consistent with a mechanism where the formation of a metal-alkoxide intermediate is the rate-determining step in the catalytic cycle. organic-chemistry.org

Transition-Metal-Free Synthetic Protocols for Diaryl Furans

To circumvent the use of metal catalysts, several transition-metal-free protocols have been developed for the synthesis of diaryl furans. One prominent method involves a direct oxidation-dehydration sequence starting from readily accessible 1,3-dienes. organic-chemistry.org In this two-step process, the 1,3-diene is first oxidized using singlet oxygen to form an intermediate endoperoxide. organic-chemistry.org This unstable intermediate is then dehydrated at ambient temperature using the Appel reagent (CBr₄/PPh₃) to yield the 2,5-diarylfuran. organic-chemistry.org This sequence can be streamlined into a continuous-flow process, which avoids the need to isolate the potentially unstable endoperoxide, thereby improving safety and increasing isolated yields by an average of 27%. lookchem.comorganic-chemistry.org

Another effective transition-metal-free approach utilizes molecular iodine as a simple and inexpensive catalyst. researchgate.netnih.govresearchgate.net This method facilitates the synthesis of substituted furans from precursors like α-propargyl-β-ketoesters under solvent-free conditions at ambient temperature. researchgate.netresearchgate.net Mechanistic studies, supported by DFT calculations, suggest that the reaction proceeds via an enol tautomerization pathway, where iodine activates the substrate, leading to carbocation formation and subsequent cyclization. researchgate.net The optimal catalyst loading is typically around 15 mol% of iodine. mdpi.com

Table 2: Transition-Metal-Free Synthesis of Diaryl Furans

| Method | Precursor | Reagents | Key Features | Product | Reference |

| Oxidation-Dehydration | 1,3-Dienes | 1. Singlet Oxygen (¹O₂) 2. Appel Reagent (CBr₄/PPh₃) | Can be run in continuous flow; avoids isolation of endoperoxide. | 2,5-Diaryl furans | organic-chemistry.org |

| Iodine Catalysis | α-Propargyl-β-ketoesters | 15 mol% I₂ | Solvent-free; ambient temperature; environmentally friendly. | 3-Carboxy-2,5-disubstituted furans | researchgate.netresearchgate.net |

Precursor Design and Chemical Transformations in Furan Synthesis

The rational design of acyclic precursors is fundamental to many furan syntheses. Highly functionalized intermediates such as furan-2,3-diones and α-oxoketene dithioacetals serve as versatile building blocks that can be transformed into the furan core through various cyclization and condensation reactions.

Utilization of Furan-2,3-dione Derivatives as Synthetic Intermediates

Furan-2,3-diones and their derivatives, such as furan-2(3H)-ones, are valuable intermediates in the synthesis of polysubstituted furans. These precursors contain a reactive core that can be elaborated through various chemical transformations. For instance, 2,3,5-trisubstituted furans can be prepared from furan-2(3H)-ones via an O-acylation reaction with aryl chlorides in the presence of triethylamine. fao.org The reactivity of these heterocyclic systems is further demonstrated by the reactions of compounds like 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one, which readily react with various nitrogen nucleophiles. researchgate.net Depending on the reaction conditions, these interactions can lead to either ring-opening or the formation of different heterocyclic systems, highlighting their utility as versatile synthons in organic synthesis. researchgate.net

Cyclocondensation Reactions Involving α-Oxoketene Dithioacetals

α-Oxoketene dithioacetals are versatile precursors for constructing substituted furan rings. These compounds can act as 1,3-bielectrophilic synthons. One effective strategy involves a base-mediated domino coupling and annulation reaction between α-oxoketene dithioacetals and propargyl alcohols, which yields 3-aroyl-4-methyl-2-methylthio furans. thieme-connect.de Another approach is the Darzen's condensation, where the reaction of α-oxoketene dithioacetals with lithiobromoacetate affords 5-methylthio furan-2-carboxylates in moderate to good yields. organic-chemistry.org These intermediates can be further modified; for example, the 5-methylthio group can be removed through desulfurization to yield the corresponding 5-unsubstituted furan derivatives. organic-chemistry.org

Functionalization and Derivativatization Routes to Modified Furan Systems

The strategic modification of the 2,3-Bis(4-methylphenyl)-5-phenylfuran core can be achieved through several key synthetic routes, including electrophilic substitution, metalation followed by electrophilic quench, and transition metal-catalyzed cross-coupling reactions. These methodologies allow for the introduction of a wide range of functional groups at the C4 position, paving the way for the synthesis of novel furan derivatives.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In furans, these reactions typically proceed with high reactivity due to the electron-rich nature of the heterocycle. nih.govorganic-chemistry.orgresearchgate.net The preferred sites of attack are the C2 and C5 positions due to the superior stabilization of the cationic intermediate through resonance. organic-chemistry.orgresearchgate.net For 2,3,5-trisubstituted furans, the only available position for electrophilic attack is the C4 position. The electron-donating aryl substituents at the C2, C3, and C5 positions are expected to activate the C4 position towards electrophilic attack, albeit with potential steric hindrance.

Common electrophilic substitution reactions applicable to the furan nucleus include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. The specific conditions for these reactions on a sterically hindered and highly activated system like this compound would require careful optimization to achieve selective C4 functionalization while avoiding side reactions.

Table 1: Potential Electrophilic Substitution Reactions at the C4 Position

| Reaction Type | Electrophile | Reagent/Conditions | Potential Product |

|---|---|---|---|

| Bromination | Br+ | N-Bromosuccinimide (NBS), CCl4, reflux | 4-Bromo-2,3-bis(4-methylphenyl)-5-phenylfuran |

| Nitration | NO2+ | Acetyl nitrate (B79036) (CH3COONO2), low temp. | 4-Nitro-2,3-bis(4-methylphenyl)-5-phenylfuran |

| Sulfonation | SO3 | Pyridine-SO3 complex, pyridine | This compound-4-sulfonic acid |

Note: The conditions presented are based on general procedures for furan derivatization and would require experimental verification and optimization for the specific substrate.

Metalation and Subsequent Functionalization

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.cabaranlab.orgnih.gov This strategy involves the deprotonation of a specific C-H bond, facilitated by a directing metalation group (DMG), to form an organometallic intermediate, which can then react with a variety of electrophiles. For furan, lithiation typically occurs at the more acidic α-positions (C2 and C5). nih.gov

To achieve functionalization at the C4 position of a 2,3,5-trisubstituted furan, a directing group at either the C3 or C5 position would be necessary to favor deprotonation at C4. Alternatively, in the absence of a directing group, direct C-H lithiation at the C4 position of the electron-rich this compound might be feasible, though it would likely require strong bases and carefully controlled conditions to overcome the steric hindrance and potential for side reactions. A more plausible approach involves a halogen-metal exchange from a C4-halogenated precursor.

Table 2: C4-Functionalization via Metalation

| Step 1: Metalation | Reagent/Conditions | Intermediate | Step 2: Electrophilic Quench | Electrophile | Final Product |

|---|---|---|---|---|---|

| Halogen-Metal Exchange | n-BuLi or t-BuLi, THF, -78 °C | 4-Lithio-2,3-bis(4-methylphenyl)-5-phenylfuran | Carbonation | CO2, then H3O+ | This compound-4-carboxylic acid |

| Halogen-Metal Exchange | n-BuLi or t-BuLi, THF, -78 °C | 4-Lithio-2,3-bis(4-methylphenyl)-5-phenylfuran | Silylation | (CH3)3SiCl | 2,3-Bis(4-methylphenyl)-4-(trimethylsilyl)-5-phenylfuran |

Note: These are hypothetical pathways starting from a 4-halo-2,3-bis(4-methylphenyl)-5-phenylfuran precursor.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a versatile and powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are widely used in the synthesis of complex organic molecules. For the derivatization of this compound, these reactions could be employed in two main ways: by first introducing a handle (e.g., a halogen) at the C4 position, or through direct C-H activation.

A study has demonstrated the direct palladium-catalyzed C4-arylation of 2,3,5-trisubstituted furans with aryl chlorides. koreascience.kr This approach, which proceeds via C-H bond cleavage, offers an efficient route to tetra-substituted furans. The reaction is typically carried out in the presence of a palladium catalyst, a bulky phosphine (B1218219) ligand, and a base.

Table 3: Palladium-Catalyzed C4-Arylation of 2,3,5-Trisubstituted Furans

| Furan Substrate | Aryl Halide | Catalyst/Ligand | Base/Solvent | Temperature | Product | Yield |

|---|

Data adapted from a study on direct C-H arylation of trisubstituted furans. koreascience.kr BuAd2P = di(1-adamantyl)-n-butylphosphine.

Alternatively, if a 4-halo-2,3-bis(4-methylphenyl)-5-phenylfuran is prepared, it can serve as a substrate for various cross-coupling reactions, allowing for the introduction of aryl, vinyl, alkyl, and alkynyl groups at the C4 position.

Table 4: Potential C4-Functionalization via Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| 4-Bromo-2,3-bis(4-methylphenyl)-5-phenylfuran | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | 4-Aryl-2,3-bis(4-methylphenyl)-5-phenylfuran |

Note: The conditions are illustrative and based on standard Suzuki-Miyaura coupling protocols.

Reactivity and Chemical Transformations of 2,3 Bis 4 Methylphenyl 5 Phenylfuran

Furan (B31954) Ring Transformation Reactions

Furan rings can undergo transformations that lead to the formation of different heterocyclic or acyclic structures. These reactions often involve an initial attack on the furan ring followed by a series of rearrangements.

While the C2 and C5 positions are the most reactive sites for electrophilic substitution in unsubstituted furan, in 2,3-Bis(4-methylphenyl)-5-phenylfuran, these positions are blocked. researchgate.net Consequently, electrophilic attack occurs at the available C4 (or β) position. A notable example of this reactivity is the transformation of polysubstituted furans into isothiazoles.

Research on the closely related analog, 2,3,5-triphenylfuran, demonstrates its reaction with trithiazyl trichloride (B1173362) (N₃S₃Cl₃) to yield an isothiazole (B42339) derivative. rsc.org This reaction is not a direct cycloaddition but proceeds through a mechanism initiated by electrophilic substitution at the unsubstituted β-position of the furan ring. rsc.orgresearchgate.net The proposed mechanism involves the attack of the thiazyl electrophile (N=S⁺–Cl) at the C4 position, followed by a ring-opening of the furan and subsequent recyclization to form the thermodynamically stable isothiazole ring. researchgate.net This transformation represents a novel ring-opening of the furan system and provides a mild, one-step synthesis of isothiazoles. rsc.org

The reaction is highly regiospecific. For unsymmetrical 2,5-diarylfurans, the more electron-releasing aryl group directs the initial electrophilic attack and ultimately becomes incorporated into the 5-aroyl group of the resulting isothiazole. rsc.orgresearchgate.net In the case of this compound, the two tolyl groups are more electron-releasing than the phenyl group, which would influence the precise nature of the final aroylisothiazole product.

| Furan Reactant | Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2,3,5-Triphenylfuran | Trithiazyl trichloride | Analogous Isothiazole | 75% | rsc.org |

| 2,5-Diphenylfuran | Trithiazyl trichloride | 5-Benzoyl-3-phenylisothiazole | 90% | rsc.org |

The photooxidation of furans, typically involving photochemically generated singlet oxygen, is a well-established transformation. rsc.org The reaction generally proceeds via a [4+2] cycloaddition of singlet oxygen across the furan's diene system to form an unstable endoperoxide intermediate. researchgate.net This intermediate can then undergo various rearrangements or reactions depending on the solvent and substituents. For many furan derivatives, this pathway can lead to the formation of 1,4-dicarbonyl compounds through ring cleavage. While specific studies on the photooxidation of this compound are not extensively documented, the general mechanism is expected to apply.

Thermal transformations of the furan ring typically require high temperatures due to its aromatic stability. The specific substitution pattern heavily influences the outcome. For some furan derivatives, thermal rearrangements can lead to different ring systems. quora.commdpi.com However, for robust systems like triarylfurans, significant thermal energy is required for decomposition, and specific, controlled rearrangements are less common compared to furans with more labile substituents.

Cycloaddition Reactions of Furan Systems

The furan ring, with its diene system locked in an s-cis conformation, is a classic participant in [4+2] cycloaddition (Diels-Alder) reactions. researchgate.netnih.gov Furans act as electron-rich dienes, reacting readily with electron-deficient dienophiles. researchgate.net The reactivity of furans in these reactions is inversely related to their aromaticity, with furan being more reactive than pyrrole (B145914) and thiophene. researchgate.net

The presence of substituents can significantly alter both the reactivity and selectivity of the cycloaddition. rsc.orgresearchgate.net Electron-donating groups on the furan ring generally increase the rate of reaction. researchgate.net However, in the case of this compound, the three bulky aryl substituents at the 2, 3, and 5 positions present a major challenge for dienophile approach. Significant steric hindrance would be expected to decrease the reactivity of the furan core in intermolecular Diels-Alder reactions compared to less substituted furans. acs.orgacs.org While intramolecular cycloadditions can sometimes be favored, for a simple triaryl furan without a tethered dienophile, this pathway is not applicable. Therefore, this compound is expected to be a relatively unreactive diene in typical Diels-Alder reactions due to prohibitive steric bulk around the diene system.

| Factor | Effect on Reactivity | Relevance to this compound |

|---|---|---|

| Electron-Donating Substituents | Generally increases reactivity | The phenyl and tolyl groups are weakly activating, which could enhance intrinsic reactivity. |

| Steric Hindrance | Decreases reactivity | The three large aryl groups create significant steric shielding, likely making cycloaddition reactions very difficult. |

| Aromaticity | Loss of aromaticity creates a thermodynamic barrier | This is a general feature for all furan Diels-Alder reactions, often making them reversible. |

Nucleophilic Addition Reactions to Furan Derivatives

Due to the high electron density of the aromatic furan ring, it is generally resistant to attack by nucleophiles. Nucleophilic addition or substitution reactions are not characteristic of the furan system unless the ring is activated by potent electron-withdrawing groups, which are absent in this compound. Instead, reactions involving nucleophiles often feature a furan derivative acting as the nucleophile itself, for instance, after deprotonation to form a furyllithium species.

While direct nucleophilic attack on the furan ring is unfavorable, intramolecular nucleophilic additions are key steps in certain synthetic routes to polysubstituted furans. For example, some syntheses proceed through a tandem sequence involving a Michael addition followed by an intramolecular nucleophilic attack and subsequent elimination to construct the furan ring. However, this describes the formation of the ring, not a reaction of the pre-formed, stable aromatic compound.

Investigating Reaction Mechanism and Regioselectivity

Understanding the mechanisms and controlling factors for regioselectivity is crucial for predicting the chemical behavior of substituted furans.

For the furan-to-isothiazole transformation, mechanistic studies have been vital in distinguishing between two plausible pathways: a [4+2] cycloaddition of a thiazyl dienophile versus an electrophilic substitution. The observed regioselectivity in reactions with unsymmetrical diarylfurans strongly supports the electrophilic substitution mechanism. rsc.orgresearchgate.net As noted, electrophilic attack by the thiazyl species occurs at the most electron-rich β-position (C4), which is adjacent to the more electron-donating aryl group. This initial step dictates the final arrangement of substituents in the isothiazole product. rsc.org For this compound, with all other positions blocked, any such electrophilic attack is directed exclusively to the C4 position.

In the context of Diels-Alder reactions of simpler furans, the regioselectivity and stereoselectivity (endo/exo) are governed by a combination of kinetic and thermodynamic factors, as well as frontier molecular orbital (FMO) interactions and steric effects. rsc.orgresearchgate.net While the endo product is often the kinetically favored product due to secondary orbital interactions, the exo product is typically more thermodynamically stable. For a sterically encumbered substrate like this compound, steric repulsion would be a dominant factor in any potential cycloaddition, likely overriding subtle electronic preferences and further disfavoring the reaction.

Advanced Spectroscopic and Crystallographic Characterization of 2,3 Bis 4 Methylphenyl 5 Phenylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For 2,3-Bis(4-methylphenyl)-5-phenylfuran, both ¹H and ¹³C NMR spectroscopy would provide crucial information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl and p-tolyl rings would likely appear as complex multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The methyl protons of the two p-tolyl groups would give rise to a sharp singlet peak in the upfield region, expected around δ 2.3-2.5 ppm. The single proton on the furan (B31954) ring would also produce a singlet, with a chemical shift characteristic of furan protons, likely in the range of δ 6.5-7.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The spectrum would be characterized by a number of signals in the aromatic region (δ 120-150 ppm) corresponding to the carbons of the phenyl, p-tolyl, and furan rings. The quaternary carbons of the furan ring and the substituted carbons of the aromatic rings would likely appear in the more downfield portion of this region. The methyl carbons of the p-tolyl groups would be expected to produce a signal in the upfield region, around δ 20-25 ppm.

A hypothetical data table for the expected NMR shifts is presented below.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| ~7.0-8.0 | Aromatic Protons | ~120-150 | Aromatic & Furan Carbons |

| ~6.5-7.5 | Furan Proton | ~20-25 | Methyl Carbons |

| ~2.3-2.5 | Methyl Protons |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy would be used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings would likely appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is anticipated to produce a strong band in the 1000-1300 cm⁻¹ region. Additionally, C-H bending vibrations for the substituted aromatic rings would be observed in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution patterns.

A summary of expected IR absorption bands is provided in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=C Stretch (Aromatic/Furan) | 1450-1600 |

| C-O-C Stretch (Furan) | 1000-1300 |

| C-H Bend (Aromatic) | < 1000 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular formula C₂₆H₂₂O. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the molecular formula. The fragmentation pattern would likely involve the cleavage of the phenyl and tolyl groups, as well as the furan ring, providing further structural insights.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy would be utilized to investigate the electronic properties of the compound. Due to the extended π-conjugated system involving the furan and the three aromatic rings, this compound is expected to exhibit strong absorption bands in the UV region. The spectrum would likely show π→π* transitions, with the absorption maxima (λ_max) providing information about the extent of conjugation and the electronic structure of the molecule.

Computational and Theoretical Chemistry Studies on 2,3 Bis 4 Methylphenyl 5 Phenylfuran

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanics forms the fundamental basis for modern computational chemistry, allowing for the calculation of molecular properties by solving the Schrödinger equation. For a multi-atomic system like 2,3-Bis(4-methylphenyl)-5-phenylfuran, exact solutions are not feasible, and thus approximations and computational models are employed. These investigations provide deep insights into the molecule's behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules like this compound.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. Molecular geometry optimization is a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. This process yields important structural parameters.

| Parameter Type | Description | Significance |

|---|---|---|

| Bond Lengths (Å) | Internuclear distances between bonded atoms (e.g., C-C, C-O, C-H). | Provides information on bond order and strength. |

| Bond Angles (°) | Angles between three connected atoms (e.g., C-O-C, C-C-C). | Determines the local shape and strain around an atom. |

| Dihedral Angles (°) | Torsional angles describing the rotation around a bond, particularly between the furan (B31954) ring and the aryl substituents. | Defines the molecule's 3D conformation and steric interactions. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. documentsdelivered.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's chemical stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the regions most likely to be involved in electron donation and acceptance, respectively.

| Parameter | Symbol | Description |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-occupied orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wisc.edu The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Different colors on the MEP surface indicate different potential values. Typically, red regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials. bhu.ac.in

For this compound, an MEP analysis would likely show negative potential around the oxygen atom of the furan ring and potentially on the π-systems of the aromatic rings, highlighting these as regions for electrophilic interaction. Positive potentials would be expected around the hydrogen atoms.

| Color | Potential | Type of Interaction |

|---|---|---|

| Red | Most Negative | Site for electrophilic attack |

| Blue | Most Positive | Site for nucleophilic attack |

| Green | Neutral | Region of low electrostatic potential |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions. scispace.com It provides a localized picture of the electron density in terms of lone pairs and bonds. NBO analysis can quantify the stabilization energy associated with charge delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability. acadpubl.eu

In this compound, NBO analysis would reveal the nature of the chemical bonds and the extent of electron delocalization between the furan ring and the phenyl and methylphenyl substituents. It would quantify the stabilization energies arising from interactions such as π(C=C) → π*(C=C) within the aromatic systems and between the rings, providing insight into the electronic communication throughout the molecule.

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.

Electronegativity (χ) is the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors would provide a quantitative measure of the chemical reactivity of this compound. Local reactivity descriptors, such as Fukui functions, could further pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

| Descriptor | Formula (in terms of HOMO and LUMO energies) | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; high hardness implies low reactivity. |

| Chemical Softness (S) | 1 / η | Measures the polarizability; high softness implies high reactivity. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic character of a molecule. |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is a computationally efficient approach for predicting spectroscopic properties.

TDDFT calculations can predict the vertical absorption transitions of this compound, which correspond to the electronic excitations from the ground state to various excited states without a change in the molecular geometry. These calculations would yield the excitation energies, which can be correlated with the absorption maxima (λmax) in an experimental UV-Vis spectrum, and the oscillator strengths, which indicate the intensity of these transitions.

Furthermore, TDDFT can be employed to calculate the dipole moment of the molecule in its excited states. A significant change in the dipole moment upon excitation from the ground state to an excited state would suggest a redistribution of electron density and has implications for the molecule's interaction with its environment, such as solvent molecules. For a molecule like this compound, this could reveal potential solvatochromic effects.

By analyzing the molecular orbitals involved in the electronic transitions, TDDFT can characterize the nature of these excitations. For an aromatic system like this compound, the low-energy transitions are typically of a π-π* nature, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

In some cases, these transitions can also have an intramolecular charge transfer (ICT) character, where electron density is significantly shifted from an electron-donating part of the molecule to an electron-accepting part upon excitation. A detailed analysis of the orbital contributions to the excited states of this compound would be necessary to determine the extent of any ICT character in its electronic transitions.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry offers a powerful approach to understanding the detailed pathways of chemical reactions. For this compound, theoretical methods could be used to explore its synthesis or degradation pathways. By mapping the potential energy surface of a reaction, key structures such as reactants, transition states, intermediates, and products can be identified and their energies calculated.

This information allows for the determination of activation energies, which are crucial for understanding the kinetics of a reaction. For instance, different proposed mechanisms for the synthesis of substituted furans could be computationally evaluated to determine the most energetically favorable pathway. However, specific computational studies on the reaction mechanisms and kinetics involving this compound are not currently found in the literature.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions. Computational tools can be used to analyze and quantify these interactions, providing insight into the stability of the crystal lattice.

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface of a molecule is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, regions of close intermolecular contacts can be identified.

While no specific Hirshfeld surface analysis has been published for this compound, studies on similar furan-containing aromatic compounds often reveal significant contributions from H···H, C···H, and C···C contacts, indicative of van der Waals forces and π-π stacking interactions.

To illustrate the type of data obtained from such an analysis, a hypothetical breakdown of intermolecular contacts for a similar aromatic furan derivative is presented below.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.0 |

| C···C | 15.0 |

| O···H/H···O | 10.0 |

| Other | 5.0 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Advanced Simulation Techniques (e.g., Monte Carlo) for Environmental Interactions

Advanced simulation techniques like Monte Carlo (MC) methods can be used to study the behavior of this compound in a condensed phase, such as in a solvent or at an interface. MC simulations use statistical mechanics to model the interactions of a large number of molecules.

For example, MC simulations could be used to predict the solvation free energy of this compound in different solvents, providing insight into its solubility. These simulations could also be used to study its partitioning between different environmental compartments, such as water and organic carbon, which is important for assessing its environmental fate. As with the other computational methods discussed, there are currently no published studies that apply Monte Carlo simulations to investigate the environmental interactions of this compound.

Photophysical Properties and Optoelectronic Characterization of 2,3 Bis 4 Methylphenyl 5 Phenylfuran

Absorption and Emission Spectroscopy of Substituted Furans

Evaluation of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. For triaryl-substituted furans, the quantum yield is highly dependent on the solvent environment. In nonpolar solvents, these compounds often exhibit higher quantum yields, which tend to decrease as the solvent polarity increases. This phenomenon is attributed to the facilitation of non-radiative decay pathways in more polar environments. The rigidity of the molecular structure also plays a significant role; restricting intramolecular rotations can lead to an enhancement of the fluorescence quantum yield.

Below is an interactive table summarizing the fluorescence quantum yields of a series of 5-aryl-3-((E)-3-phenylallylidene)-2(3H)-furanones in various solvents, which illustrates the general trend observed for substituted furans.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) |

| Toluene | 2.38 | 1.4969 | 0.88 |

| Chloroform | 4.81 | 1.4459 | 0.65 |

| Ethyl Acetate | 6.02 | 1.3727 | 0.45 |

| Dichloromethane (B109758) | 8.93 | 1.4242 | 0.58 |

| Acetone | 20.7 | 1.3588 | 0.25 |

| Ethanol | 24.55 | 1.3614 | 0.15 |

| Acetonitrile | 37.5 | 1.3442 | 0.35 |

| Dimethyl Sulfoxide | 46.7 | 1.4793 | 0.18 |

| Water | 80.1 | 1.333 | 0.04 |

Note: The data in this table is representative of the behavior of substituted furanones and is intended to illustrate the solvent-dependent trend in fluorescence quantum yields.

Time-Resolved Fluorescence Spectroscopy and Excited State Dynamics

Time-resolved fluorescence spectroscopy provides insights into the lifetime of the excited state and the dynamics of its decay. For triaryl-substituted furans, the fluorescence decay is often mono-exponential, indicating the presence of a single emitting species. The fluorescence lifetime (τf) is also influenced by the solvent, generally showing a trend similar to the quantum yield, where lifetimes are longer in nonpolar solvents and shorter in polar solvents. This is because the same non-radiative pathways that reduce the quantum yield also shorten the excited state lifetime. Conformational relaxation and intramolecular charge transfer (ICT) are key processes that govern the excited-state dynamics of these molecules.

Solvatochromic Behavior and Solvent-Molecule Interactions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a powerful tool for probing the interactions between a solute and the surrounding solvent molecules.

Influence of Solvent Polarity, Proton- and Electron-Donor Abilities

The absorption and emission spectra of 2,3,Bis(4-methylphenyl)-5-phenylfuran and its analogues exhibit a noticeable dependence on solvent polarity. Typically, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, which is more pronounced than the shift in the absorption spectrum. This indicates a larger dipole moment in the excited state compared to the ground state, a characteristic of intramolecular charge transfer (ICT) character in the excited state. Specific interactions, such as hydrogen bonding with protic solvents, can also significantly influence the spectral positions.

Correlation with Empirical Solvent Descriptors

To quantify the effect of the solvent on the photophysical properties, the spectral shifts are often correlated with empirical solvent polarity scales, such as the Lippert-Mataga, Kamlet-Taft, and Catalán parameters. The Lippert-Mataga equation, in particular, relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the orientation polarizability of the solvent, which is a function of its dielectric constant and refractive index.

A linear correlation in a Lippert-Mataga plot suggests that the solvatochromic shift is primarily due to a change in the dipole moment of the fluorophore upon excitation and nonspecific dipole-dipole interactions with the solvent. Deviations from linearity can indicate the presence of specific solute-solvent interactions, such as hydrogen bonding.

The general form of the Lippert-Mataga equation is:

νabs - νem = (2/hc) * ( (μe - μg)2 / a3 ) * f(ε, n) + constant

where:

νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.

h is Planck's constant.

c is the speed of light.

μe and μg are the dipole moments of the excited and ground states, respectively.

a is the Onsager cavity radius of the solute.

f(ε, n) is the solvent orientation polarizability function.

Advanced Photophysical Phenomena (e.g., Exciton (B1674681) Coupling in Bis-Furan Systems)

In systems where two or more furan (B31954) chromophores are linked together (bis-furan systems), exciton coupling can occur. This phenomenon arises from the through-space interaction of the transition dipole moments of the individual chromophoric units. The nature and strength of the exciton coupling are highly dependent on the relative orientation and distance between the furan moieties.

Exciton coupling manifests as a splitting or broadening of the absorption bands in the electronic spectrum. In a simplified model, for a dimer, the excited state splits into two new states. The energy separation between these states is related to the strength of the coupling. The photophysical properties of such multi-chromophoric systems are dictated by the collective excited-state manifold, which can lead to unique emission characteristics and energy transfer processes between the furan units. The investigation of exciton coupling is crucial for understanding the photophysics of oligomeric and polymeric materials based on furan building blocks.

Advanced Material Science Applications and Functional Materials Design

Optoelectronic Materials Applications

The pursuit of novel organic materials for optoelectronic devices has led to investigations into various heterocyclic compounds. Furan (B31954) derivatives, in particular, have been recognized for their potential due to their electronic properties and thermal stability. The incorporation of a furan unit into a π-conjugated system can significantly influence the material's photophysical properties, making it a candidate for applications in this field.

Potential as Active Components in Organic Light-Emitting Diodes (OLEDs)

While direct studies on 2,3-Bis(4-methylphenyl)-5-phenylfuran as an active component in Organic Light-Emitting Diodes (OLEDs) are not extensively documented, the broader class of furan-based materials shows significant promise. Furan-containing compounds are being investigated as potential blue-light emitting materials, a critical component for full-color displays and white lighting applications.

The electroluminescent potential of such compounds is often linked to their molecular structure, which facilitates high photoluminescence quantum yields. For instance, furan-based electronic materials have been shown to exhibit blue light emission properties. Certain furan-based chalcone (B49325) derivatives, when excited, show strong emission peaks in the blue region of the spectrum, suggesting their suitability for blue LED applications. The design of this compound, with its extended π-conjugation through the three aryl substituents, provides a strong basis for expecting luminescent properties. The aryl groups can be tailored to tune the emission wavelength and enhance the quantum efficiency, which are key performance metrics for OLED emitters. The thermal stability often associated with such polyaromatic structures is another crucial factor for the longevity and reliability of OLED devices.

Furan-Based Chromophores for Dyes, Pigments, and Brighteners

The furan nucleus is a versatile component in the design of chromophores. Its electron-rich nature allows it to act as an effective π-linker in donor-π-acceptor (D-π-A) systems, which are the fundamental structures for many organic dyes and pigments. The inclusion of a furan ring in the conjugated spacer of a dye molecule can enhance its optical properties, such as the molar absorption coefficient and the absorption wavelength. This has been demonstrated in the development of metal-free organic dyes for high-performance dye-sensitized solar cells.

Design of Metal-Complex Dyes with Enhanced Performance

Metal-complex dyes are a class of colorants where one or more organic dye molecules act as ligands, coordinating to a central metal ion. This complexation can lead to significant improvements in the dye's properties, including lightfastness, thermal stability, and wash fastness. The design of high-performance metal-complex dyes often involves the use of heterocyclic ligands that can form stable chelate structures with the metal ion.

Furan derivatives can be designed to act as effective ligands in such complexes. The furan oxygen atom, along with other strategically placed donor atoms (like nitrogen in Schiff base derivatives), can coordinate with a variety of transition metals, including copper(II), nickel(II), and cobalt(III). For example, Schiff base ligands derived from 2-furancarboxaldehyde have been shown to coordinate with metal ions through the azomethine nitrogen and the furan oxygen, creating stable octahedral or square planar geometries. By forming these stable complexes, the performance of the resulting dye can be significantly enhanced. The choice of the metal ion and the specific structure of the furan-based ligand are critical design elements that allow for the fine-tuning of the final dye's color and fastness properties.

Exploration in Other Functional Materials Categories (e.g., Corrosion Inhibition)

The application of furan derivatives extends to the field of corrosion science, where they have been identified as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. The inhibitory action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of heteroatoms (like the oxygen in the furan ring) and π-electrons in the aromatic structure, which can interact with the vacant d-orbitals of the metal. Research has shown that furan derivatives can achieve very high inhibition efficiencies. For instance, studies on different furan compounds have demonstrated their effectiveness in mitigating the corrosion of mild steel in hydrochloric acid solutions. The efficiency of these inhibitors is often dependent on their concentration, the temperature, and their specific molecular structure. The presence of multiple aromatic rings in this compound suggests a strong potential for effective adsorption and, consequently, high corrosion inhibition efficiency.

Corrosion Inhibition Efficiency of Various Furan Derivatives on Mild Steel

| Furan Derivative | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 5-[4-bromophenyl]-furan-2-carbaldehyde | 0.1 N HCl | 600 ppm | 92.10 | nih.govresearchgate.net |

| 5-[4-chlorophenyl]-furan-2-carbaldehyde | 0.1 N HCl | 600 ppm | 89.47 | nih.govresearchgate.net |

| Furan-2-carboxylic acid | 0.5 M HCl | 5 × 10⁻³ M | 97.6 | wikipedia.orgedinst.com |

| Furan-2,5-dicarboxylic acid | 0.5 M HCl | 5 × 10⁻³ M | 99.5 | wikipedia.orgedinst.com |

| Furan-2,5-diyldimethanol | 0.5 M HCl | 5 × 10⁻³ M | 95.8 | wikipedia.orgedinst.com |

Structure Property Relationships and Rational Design Principles

Correlating Molecular Structure with Reactivity Profiles

The reactivity of 2,3-Bis(4-methylphenyl)-5-phenylfuran is largely dictated by the electron-rich nature of the central furan (B31954) ring and the electronic influence of the appended aryl substituents. The furan core, a five-membered aromatic heterocycle containing an oxygen atom, is susceptible to various chemical transformations. The presence of three aryl groups significantly influences the electron density distribution within the furan ring, thereby modulating its reactivity towards electrophilic and other reagents.

In electrophilic aromatic substitution reactions, the positions on the furan ring with the highest electron density will be the most reactive. libretexts.orgmasterorganicchemistry.com Computational studies on substituted furans have shown that the electron density is not uniformly distributed. For this compound, the unoccupied positions on the furan ring, if any, would be the primary sites for electrophilic attack. However, with substitution at the 2, 3, and 5 positions, reactions are more likely to occur on the aryl rings, with the activating methyl groups on the tolyl substituents directing electrophiles to the ortho and para positions of those rings.

Elucidating the Impact of Substituent Architecture on Photophysical Performance

The photophysical properties of this compound, such as its absorption and emission characteristics, are intricately linked to its molecular structure. The extended π-conjugated system, encompassing the furan ring and the three aryl substituents, is responsible for its interaction with light.

The absorption of ultraviolet (UV) and visible light by the molecule leads to the excitation of π-electrons to higher energy orbitals. The wavelength of maximum absorption (λmax) is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electron-donating methyl groups on the tolyl substituents at the 2- and 3-positions increase the energy of the HOMO, which can lead to a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted 2,3,5-triphenylfuran.

Upon relaxation from the excited state, the molecule can emit light through fluorescence. The wavelength and intensity of this emission are highly dependent on the geometry of the molecule in both its ground and excited states. The torsional angles between the furan ring and the aryl substituents can significantly impact the extent of π-conjugation and, consequently, the photophysical properties. A more planar conformation generally leads to a smaller HOMO-LUMO gap and red-shifted absorption and emission.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference Analogue |

|---|---|---|---|---|

| 2,3,5-Triphenylfuran | ~330-350 | ~380-420 | Variable | General Triarylfuran |

| This compound (Estimated) | ~340-360 | ~390-430 | Potentially Enhanced | Based on tolyl substitution effects |

Note: The data for this compound are estimated based on trends observed in analogous triaryl-substituted furans. Actual experimental values may vary.

Theoretical Frameworks for Predictive Design of Furan-Based Materials

Theoretical and computational chemistry provides powerful tools for understanding and predicting the properties of furan-based materials like this compound. researchgate.net Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely used methods to model the electronic structure and predict the photophysical properties of such molecules. researchgate.net

By performing DFT calculations, it is possible to determine the optimized molecular geometry, including the torsional angles between the furan and aryl rings. These calculations can also provide insights into the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the electron density distribution. This information is crucial for understanding the structure-property relationships. nih.govbohrium.comresearchgate.net

TD-DFT calculations can be used to simulate the electronic absorption and emission spectra of the molecule. nih.gov By comparing the calculated spectra with experimental data for known compounds, the accuracy of the theoretical model can be validated. Once validated, these computational methods can be used to predict the properties of novel, yet-to-be-synthesized furan derivatives.

These theoretical frameworks enable the rational design of new furan-based materials with specific desired properties. For instance, by computationally screening a library of virtual compounds with different substituents on the aryl rings, it is possible to identify candidates with optimized absorption and emission wavelengths, or enhanced quantum yields. acs.org This in-silico design approach can significantly accelerate the discovery and development of new materials for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optics.

| Computational Method | Predicted Property | Significance in Material Design |

|---|---|---|

| Density Functional Theory (DFT) | Optimized Geometry, HOMO/LUMO Energies, Electron Density | Understanding stability, electronic structure, and reactivity. |

| Time-Dependent DFT (TD-DFT) | Absorption and Emission Spectra, Excitation Energies | Predicting color, fluorescence, and other optical properties. |

| Molecular Dynamics (MD) | Conformational Dynamics, Solvent Effects | Simulating behavior in realistic environments. |

The synergy between experimental synthesis, characterization, and theoretical modeling is key to advancing the field of furan-based materials. The detailed study of compounds like this compound provides fundamental insights that guide the design of the next generation of functional organic materials.

Conclusions and Future Research Directions

Summary of Key Academic Findings

Direct academic research focused exclusively on 2,3-Bis(4-methylphenyl)-5-phenylfuran is notably scarce in publicly accessible scientific literature. Therefore, this summary draws upon key findings for the broader class of triaryl and tetra-aryl substituted furans, which provide a foundational context for understanding the potential properties and significance of the title compound.

Substituted furans are recognized as important structural motifs in a variety of fields, including medicinal chemistry and materials science. The synthesis of such polysubstituted furans can be complex. wikipedia.org One of the most established methods for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This method is highly valuable for creating substituted furans from readily available precursors. wikipedia.org The mechanism of the Paal-Knorr furan (B31954) synthesis is understood to proceed through the protonation of a carbonyl group, followed by an attack from the enol form of the other carbonyl, and subsequent dehydration to form the furan ring. wikipedia.org

The introduction of multiple aryl substituents onto the furan core is known to impart significant photophysical and electronic properties. Aryl-substituted furans often exhibit fluorescence, and their emission characteristics can be tuned by altering the nature and position of the substituents on the aryl rings. Research on related triaryl- and tetra-aryl-substituted heterocyclic compounds has demonstrated their potential as organic light-emitting diode (OLED) materials and fluorescent probes. For instance, triarylborane-based materials, which are electron-deficient, are utilized as strong electron acceptors in fluorescent materials for OLED applications. beilstein-journals.orgrsc.org The photoluminescence of triarylmethyl-centered radicals has also been a subject of study, with findings indicating that substitutions on the aryl rings can significantly influence the emission properties. beilstein-journals.org

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary and most significant knowledge gap is the lack of specific synthesis and characterization data for this compound. While general synthetic strategies for polysubstituted furans are well-documented, a tailored and optimized synthetic route for this particular compound has not been reported.

Key unexplored research avenues include:

Synthesis and Characterization: There is a clear need for the development of a reliable synthetic pathway to produce this compound in good yield and purity. Subsequent to its synthesis, comprehensive characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) and single-crystal X-ray diffraction is essential to unequivocally determine its structure.

Physicochemical Properties: Fundamental physical properties such as melting point, boiling point, and solubility in common organic solvents are currently unknown. A comprehensive study of these properties is a prerequisite for any potential application.

Photophysical and Electronic Properties: A detailed investigation into the absorption and emission properties of this compound is a critical research avenue. This would involve determining its UV-Vis absorption and fluorescence spectra, quantum yield, and excited-state lifetime. Such studies would reveal its potential as a fluorescent material. Furthermore, its electronic properties, including its HOMO and LUMO energy levels, should be investigated to assess its suitability for applications in organic electronics.

Comparative Studies: A systematic study comparing the properties of this compound with its isomers and analogues (e.g., compounds with different substitution patterns or different aryl groups) would provide valuable insights into structure-property relationships within this class of compounds.

Outlook for this compound in Advanced Chemical Science

Based on the known properties of multi-aryl-substituted furans, this compound holds potential in several areas of advanced chemical science, contingent on the findings from the unexplored research avenues identified above.

The presence of three aryl groups suggests that this compound could exhibit interesting photoluminescent properties. Should it prove to be a strong fluorophore, it could find applications as:

An organic light-emitting diode (OLED) material: The tunability of emission color and efficiency in multi-aryl systems makes them attractive candidates for new emitter or host materials in OLEDs.

A fluorescent probe or sensor: The furan core and its aryl substituents could be functionalized to create sensors for specific analytes, where the fluorescence properties change upon binding.

Furthermore, the extended π-conjugation across the molecule suggests potential for applications in organic electronics. Depending on its charge transport characteristics, it could be explored as a component in:

Organic field-effect transistors (OFETs): Aryl-substituted heterocycles are often investigated as active materials in OFETs.

Organic photovoltaics (OPVs): The compound could potentially act as a donor or acceptor material in organic solar cells.

The tolyl groups, with their methyl substituents, offer sites for further chemical modification, opening up possibilities for the synthesis of more complex derivatives with tailored properties. This could lead to the development of new functional materials with applications ranging from advanced polymers to novel catalysts. The exploration of this currently uncharacterized molecule could, therefore, contribute significantly to the expanding field of functional organic materials.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2,3-Bis(4-methylphenyl)-5-phenylfuran, and how can purity be optimized?

- Methodological Answer : A multicomponent approach involving palladium-catalyzed cross-coupling or cyclization reactions is commonly used for similar furan derivatives. For example, substituted benzo[b]furans are synthesized via iodine-mediated cyclization of alkynyl precursors under mild conditions . To optimize purity, use high-purity reagents (e.g., >95.0% HLC-grade chemicals) and column chromatography for isolation . Confirm purity via quantitative NMR (¹H/¹⁹F) or HPLC, referencing certified materials like CRM4601-b .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Prioritize ¹H/¹³C NMR to confirm substituent positions and furan ring integrity. For trifluoromethyl analogs, ¹⁹F NMR is essential . X-ray crystallography (as in spiro-indole derivatives ) resolves stereochemistry. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like carbonyls or aromatic C-H stretches.

Q. How can researchers mitigate challenges in solubility during experimental design?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, as seen in furan-2(5H)-one syntheses . For low solubility, derivatization (e.g., acetylation of hydroxyl groups) or nanoformulation may enhance bioavailability.

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of substituents on the furan core?

- Methodological Answer : Computational studies (DFT) can model electron density distribution to predict substituent placement. For example, methoxy or methyl groups at the 4-position of phenyl rings (as in benzo[b]furans ) influence reactivity via steric and electronic effects. Experimental validation via kinetic isotope effects or trapping intermediates is recommended.

Q. How do steric and electronic effects of 4-methylphenyl groups impact photophysical properties?

- Methodological Answer : Compare UV-Vis and fluorescence spectra of analogs with varying substituents. Bulky 4-methylphenyl groups may reduce aggregation-induced quenching, enhancing luminescence efficiency. Reference studies on dinaphthoazepine-thiourea derivatives for steric analysis .

Q. What strategies resolve contradictions in catalytic efficiency across different reaction conditions?

- Methodological Answer : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. CuI) and solvents (polar vs. nonpolar). For example, iodine-mediated cyclization may outperform metal-free conditions in yield but require rigorous purification. Use Design of Experiments (DoE) to identify critical factors like temperature or ligand ratios.

Q. Can this compound serve as a precursor for functional materials (e.g., OLEDs or sensors)?

- Methodological Answer : Evaluate its π-conjugation and electron-withdrawing/donating properties. Similar furans exhibit charge-transfer capabilities in organic electronics . Test thin-film morphology via AFM and electrochemical stability via cyclic voltammetry.

Data Analysis & Validation

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer : Replicate protocols with controlled variables (e.g., reagent batches, inert atmosphere). Cross-validate with alternative characterization (e.g., XRD vs. NMR ). Publish negative results to clarify reproducibility limits.

Q. What computational tools predict biological or catalytic activity of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) for bioactivity screening or DFT (Gaussian 16) for redox potentials. Compare with structurally related indole-furan hybrids to infer potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.